

An In-depth Technical Guide to Fluasterone: Synthesis, Properties, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone, also known as 16α -fluoroandrost-5-en-17-one, is a synthetic fluorinated analog of the adrenal steroid dehydroepiandrosterone (DHEA).[1] Developed as a potential therapeutic agent, it retains many of DHEA's beneficial effects while minimizing its androgenic and estrogenic side effects.[1][2] Structurally, **Fluasterone** is a modification of DHEA where the 3β -hydroxyl group is removed and a fluorine atom is substituted at the C16 α position.[1]

The compound progressed to Phase II clinical trials for a range of indications, including cancer, diabetes, obesity, and cardiovascular diseases, but its development was ultimately discontinued, reportedly due to low oral bioavailability and potency.[1] Despite this, its unique pharmacological profile, particularly its advantages over DHEA, continues to make it a subject of scientific interest.

Chemical and Physical Properties

The fundamental properties of **Fluasterone** are summarized below. Proper storage of stock solutions is crucial for maintaining compound integrity; recommendations are -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[3]

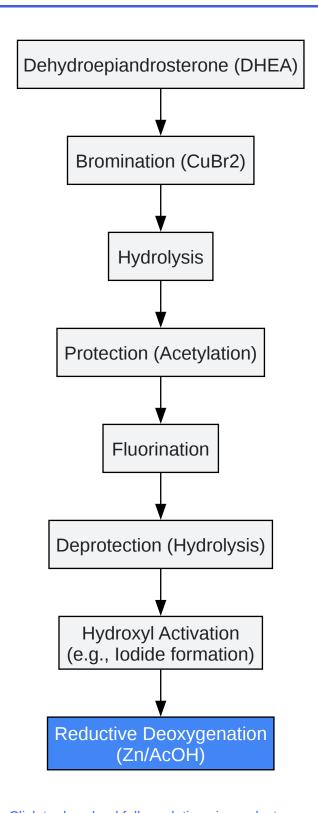


Property	Value	Reference
IUPAC Name	(8R,9S,10R,13S,14S,16R)-16- Fluoro-10,13-dimethyl- 1,2,3,4,7,8,9,11,12,14,15,16- dodecahydrocyclopenta[a]phe nanthren-17-one	[1][4]
Synonyms	3β-dehydroxy-16α-fluoro- DHEA, HE-2500, DHEA analogue 8354, 16α- Fluoroandrost-5-en-17-one	[1][4]
CAS Number	112859-71-9	[1][4]
Molecular Formula	C19H27FO	[1][4]
Molar Mass	290.422 g⋅mol ⁻¹	[1][4]
Appearance	White to off-white solid	MedchemExpress
Storage (Stock Solution)	-20°C (1 month), -80°C (6 months)	[3]

Synthesis of Fluasterone

While specific, detailed protocols are proprietary, the general synthetic pathway for **Fluasterone** typically starts from dehydroepiandrosterone (DHEA). The key transformations involve the introduction of a fluorine atom at the C16 position and the removal of the hydroxyl group at the C3 position.





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Caption: General synthetic workflow for **Fluasterone** starting from DHEA.

Mechanism of Action and Biological Activity



Fluasterone's primary mechanism of action is the potent, uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a critical enzyme in the pentose phosphate pathway.[1] This inhibition is significantly stronger than that of its parent compound, DHEA.[1] The downstream effects of G6PDH inhibition are believed to mediate many of Fluasterone's therapeutic activities, including the inhibition of the pro-inflammatory transcription factor NF-κB and a reduction in oxidative stress.[5]



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Caption: Proposed mechanism of action for **Fluasterone** via G6PDH inhibition.

Key Biological Activities:

- Anti-Inflammatory: Effective in preclinical models of chronic inflammatory diseases.
- Anti-proliferative: Demonstrates antiproliferative effects, including against HIV-1 replication.
 [4]
- Metabolic Regulation: Exhibits anti-diabetic, anti-obesity, and antihyperlipidemic properties.
 [1]
- Anti-glucocorticoid Effects: Prevents thymic involution induced by dexamethasone in mice, suggesting a marked anti-glucocorticoid action.
- Chemopreventative: Retains the chemopreventative activities of DHEA.[1]

Pharmacological Profile: Advantages Over DHEA

Fluasterone was specifically designed to improve upon the pharmacological profile of DHEA. Its key advantages stem from structural modifications that prevent conversion into sex steroids and reduce other off-target effects.



Feature	Fluasterone	Dehydroepiandrosterone (DHEA)
G6PDH Inhibition (Ki)	0.5 μM[1]	17 μM[1]
Androgenic/Estrogenic Activity	Minimal to none[1][2]	Metabolized to androgens and estrogens
GABA-A Receptor Interaction	Not thought to interact[1]	Produces sedation/seizures in animals
PPARα Activity	Reduced or no activity[1]	Acts as a peroxisome proliferator
Oral Bioavailability	Low (extensive first-pass metabolism)[1]	Low (extensive first-pass metabolism)[1]

The C16 α fluorine atom sterically hinders the metabolism at the C17 position, preventing its conversion into testosterone and estradiol.[1] Furthermore, it lacks the peroxisome proliferator-activated receptor alpha (PPAR α) activity of DHEA, thereby avoiding the associated risk of liver toxicities.[1]

Experimental Protocols

The following are generalized protocols based on descriptions of the synthesis and biological evaluation of **Fluasterone**.

Protocol 1: Representative Synthesis of Fluasterone from DHEA

- Objective: To outline the key chemical transformations for synthesizing **Fluasterone**.
- Materials: Dehydroepiandrosterone (DHEA), copper(II) bromide (CuBr₂), acetic acid (AcOH), zinc (Zn) dust, appropriate solvents (e.g., dichloromethane, DMF), acetylating agent (e.g., acetic anhydride), fluorinating agent, reagents for hydroxyl activation (e.g., ophenylenephosphorochloridite, iodine).
- Methodology:



- Bromination: DHEA is brominated, typically at the C16 position, using an agent like CuBr₂.
- Hydrolysis & Protection: The resulting bromoketone is hydrolyzed, and the 3β-hydroxyl group is protected, often via acetylation.
- Fluorination: The protected intermediate is fluorinated at the C16 position.
- Deprotection: The protecting group at C3 is removed by hydrolysis to yield a key fluorinated intermediate.
- Deoxygenation: The 3β-hydroxyl group is activated (e.g., converted to an iodide) and subsequently removed via reductive deoxygenation using reagents like zinc dust in acetic acid to yield the final product, **Fluasterone**.
- Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.

Protocol 2: In Vivo Evaluation of Anti-Hyperglycemic Effect

- Objective: To assess the anti-diabetic properties of **Fluasterone** in an animal model.
- Animal Model: Genetically diabetic mice (e.g., db/db mice).
- Methodology:
 - Acclimatization: Animals are acclimated to laboratory conditions.
 - Grouping: Mice are randomized into control and treatment groups.
 - Administration: Fluasterone is incorporated into the standard rodent diet at specified concentrations (e.g., 0.2% and 0.3% w/w).[3][6] The control group receives the standard diet without the compound.
 - Treatment Period: The specialized diet is provided for a defined period, for instance, 39 days.[3][6]



- Endpoint Measurement: Blood samples are collected periodically (e.g., weekly) from the tail vein to measure fasting plasma glucose levels.
- Data Analysis: Statistical analysis is performed to compare the plasma glucose levels between the treatment and control groups. A significant reduction in glucose levels in the Fluasterone-treated group indicates an anti-hyperglycemic effect.[3][6]

Clinical Development and Therapeutic Potential

Fluasterone was investigated for numerous therapeutic indications, leveraging its antiinflammatory and metabolic regulatory properties.[1] It received an orphan-drug designation from the FDA for the treatment of Cushing's syndrome, including associated hyperglycemia and nonalcoholic fatty liver disease.[2]

Clinical studies showed some efficacy; for example, oral administration demonstrated benefits for patients with rheumatoid arthritis or hypertriglyceridemia.[2] However, the extensive first-pass metabolism necessitated high oral doses, leading to the exploration of alternative delivery systems like buccal tablets to improve bioavailability.[1][2] Ultimately, development was halted, but the compound's unique separation of DHEA's therapeutic effects from its hormonal side effects provides a valuable case study for steroid-based drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Fluasterone: Synthesis, Properties, and Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124106#fluasterone-synthesis-and-chemical-properties]

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